4-(1H-Indol-3-ylsulfanyl)-butyric acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the definitive structural assignment of this compound, offering precise insights into the connectivity and chemical environment of each atom.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the protons of the indole ring and the butyric acid chain. The aromatic region would display multiplets for the protons on the benzene ring of the indole nucleus. A distinct singlet for the proton at the C2 position of the indole ring is also expected. The butyric acid moiety would be represented by three distinct signals: a triplet for the methylene (B1212753) group adjacent to the sulfur atom, a multiplet for the central methylene group, and a triplet for the methylene group adjacent to the carboxyl group. The acidic proton of the carboxyl group would likely appear as a broad singlet.
The ¹³C NMR spectrum would further corroborate the structure with discrete signals for each carbon atom. The indole ring is expected to show eight distinct signals, while the butyric acid chain would contribute four signals, including the carbonyl carbon of the carboxylic acid, which would resonate at a characteristic downfield shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole NH | ~8.1 | br s |
| Indole Ar-H | ~7.0-7.6 | m |
| Indole C2-H | ~7.2 | s |
| -S-CH₂- | ~2.9 | t |
| -CH₂- | ~1.9 | m |
| -CH₂-COOH | ~2.4 | t |
| -COOH | ~12.0 | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Indole C=O | ~175 |
| Indole Aromatic/Heterocyclic C | ~100-140 |
| -S-CH₂- | ~35 |
| -CH₂- | ~25 |
| -CH₂-COOH | ~30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Complex Structure Determination
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the indole and butyric acid moieties through the sulfur atom, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the butyric acid chain, appearing as cross-peaks connecting the signals of the three methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the protons of the methylene group adjacent to the sulfur atom and the C3 carbon of the indole ring, providing unequivocal evidence of the thioether linkage. Correlations between the protons of the butyric acid chain and the carbonyl carbon would also be observed.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental composition, which can be compared with the theoretical value for the proposed formula of C₁₂H₁₃NO₂S, thus confirming the molecular formula with a high degree of confidence.
MS/MS Fragmentation Pattern Interpretation
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. The fragmentation pattern of this compound would likely involve characteristic losses. A primary fragmentation pathway could be the cleavage of the C-S bond, leading to the formation of an indol-3-ylthiol radical cation and a butyric acid radical. Another expected fragmentation is the loss of the carboxyl group as CO₂. The interpretation of these fragmentation patterns provides further structural confirmation.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 235 | [M]⁺ |
| 148 | [Indol-3-ylthiol]⁺ |
| 130 | [Indole]⁺ |
| 88 | [Butyric acid]⁺ |
Note: The relative abundances of these fragments would depend on the ionization technique and collision energy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A sharp, strong band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The N-H stretching of the indole ring would likely appear as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| N-H (Indole) | ~3400 | Medium, Sharp |
| C=O (Carboxylic acid) | ~1700 | Strong, Sharp |
| Aromatic C-H | >3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would reveal the electronic transitions within the molecule. The indole chromophore is expected to exhibit characteristic absorption bands in the UV region, typically around 220 nm and 280 nm, corresponding to π-π* transitions within the aromatic system. The presence of the sulfur atom as a linker might cause a slight shift in these absorption maxima compared to unsubstituted indole derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of this compound
Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed X-ray crystallography data for the specific compound this compound could not be located. As a result, a detailed analysis of its solid-state molecular conformation and supramolecular assembly, including data tables of crystallographic parameters, cannot be provided at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of high-quality crystals of the compound, which are then subjected to X-ray analysis. The absence of such data in the public domain suggests that this specific analysis may not have been performed or published to date.
For context, X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental to understanding a molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals the supramolecular assembly, which describes how individual molecules pack together in the crystal lattice through various intermolecular interactions such as hydrogen bonding, van der Waals forces, and π–π stacking.
While information on related indole and butyric acid derivatives exists, the strict focus of this article on this compound precludes the inclusion of data from other compounds. Further experimental research would be required to determine the crystallographic parameters and detailed structural characteristics of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)6-3-7-16-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,8,13H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFDFYPIHKGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297950 | |
| Record name | 4-(1H-Indol-3-ylthio)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187030-13-3 | |
| Record name | 4-(1H-Indol-3-ylthio)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187030-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Indol-3-ylthio)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modification of the Carboxylic Acid Group:the Carboxyl Group is a Versatile Functional Handle for Derivatization. Standard Organic Transformations Can Be Used to Convert It into a Variety of Other Functional Groups.
Amidation: The carboxylic acid can be coupled with various primary or secondary amines to form amides. This is typically achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or by converting the acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. nih.govresearchgate.net
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate can yield a range of esters.
N Functionalization of the Indole Ring:the N H Group of the Indole Can Be Deprotonated with a Suitable Base and Subsequently Reacted with Various Electrophiles.
N-Alkylation/N-Arylation: Introduction of alkyl or aryl groups can be accomplished using alkyl halides, aryl halides (via transition metal catalysis), or other electrophilic reagents. researchgate.net
Computational Chemistry and Theoretical Studies on 4 1h Indol 3 Ylsulfanyl Butyric Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and geometric properties of molecules. biointerfaceresearch.combsu.by For indole (B1671886) derivatives and related carboxylic acids, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. ijrar.orgmdpi.comtsijournals.com These calculations yield optimized molecular geometries, detailing bond lengths and angles, and provide a basis for further analysis of the molecule's electronic characteristics. For 4-(1H-Indol-3-ylsulfanyl)-butyric acid, DFT would likely show sp2 hybridization for the atoms in the indole ring and sp3 hybridization for the carbons in the butyric acid chain, with bond angles around 109.3° and 120° respectively. ijrar.org
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. mdpi.comwuxiapptec.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the carboxylic acid moiety and the sulfur atom. biointerfaceresearch.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which collectively predict the molecule's behavior in chemical reactions. ajchem-a.comnih.gov
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -5.5 | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | ELUMO | - | -1.5 to -0.5 | Energy of the lowest empty orbital; relates to electron affinity. |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.5 to 4.0 | Measures the power to attract electrons. |
| Electrophilicity Index | ω | χ² / (2η) | 2.5 to 3.5 | Measures the propensity to accept electrons. ajchem-a.com |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. nih.gov It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, indicate an electron deficit and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would predictably show strong negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with electrophiles. The area around the N-H proton of the indole ring would exhibit a positive potential, highlighting its role as a hydrogen bond donor. researchgate.net The sulfur atom would also show a region of negative potential, while the aromatic ring would display a complex surface of both neutral (green) and slightly negative potential due to the π-electron cloud.
In this compound, significant interactions would be expected. These include the delocalization of lone pair electrons from the nitrogen and sulfur atoms into the antibonding orbitals (π*) of the indole ring, as well as interactions between the lone pairs of the carboxylic oxygen atoms and adjacent antibonding orbitals. researchgate.netresearchgate.net These charge transfers are fundamental to the molecule's resonance stabilization and electronic properties.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) Nindole | π(C-C)ring | ~30-40 | Indole ring resonance. |
| LP(2) S | π(C-C)ring | ~15-25 | Sulfur lone pair delocalization into the ring. |
| LP(2) Ocarbonyl | σ(C-O)carboxyl | ~20-30 | Carboxylic acid resonance. |
| π(C-C)ring | π(C-C)ring | ~18-22 | Intra-ring π-conjugation. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations can reveal the conformational flexibility of the butyric acid side chain, showing how it folds and moves in different environments, such as in an aqueous solution or within the binding pocket of a protein. tandfonline.com For indole derivatives, MD simulations are used to validate the stability of ligand-receptor complexes predicted by docking, ensuring that the predicted binding pose is maintained over a period of simulated time. nih.govtandfonline.com This provides a more realistic understanding of how this compound might interact with and adapt to a biological target.
Molecular Docking Studies to Predict Binding Modes with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. derpharmachemica.com This method helps to understand the binding mechanism and predict the binding affinity, often expressed as a docking score in kcal/mol. nih.gov For molecules containing the indole scaffold, docking studies have explored interactions with a wide range of targets, including enzymes involved in cancer (e.g., Dihydrofolate reductase, Pim-1 kinase), viral proteins (e.g., HIV-1 glycoprotein (B1211001) 120), and bacterial enzymes (e.g., FabH). nih.govtandfonline.comijcea.orgijcea.org
Key interactions for indole derivatives typically involve hydrogen bonds with the indole N-H group and π-π stacking or hydrophobic interactions involving the aromatic ring system. nih.govijcea.org The carboxylic acid group of this compound would be a prime candidate for forming strong hydrogen bonds or salt bridges with basic amino acid residues like Arginine or Lysine in a receptor's active site.
| Potential Biological Receptor | Receptor Class | Typical Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Enzyme (Anticancer) | -7.0 to -9.0 | Hydrophobic interactions with Leu22, Phe31; H-bonds with Glu30. tandfonline.com |
| Pim-1 Kinase | Enzyme (Anticancer) | -8.0 to -10.0 | H-bond with hinge region residue Glu121. tandfonline.com |
| HIV-1 gp120 | Viral Protein | -7.5 to -9.0 | H-bonds and π-interactions within the binding pocket. ijcea.org |
| UDP-N-acetylmuramate-alanine ligase (MurC) | Bacterial Enzyme | -8.0 to -11.5 | H-bonds and pi-stacked interactions. nih.gov |
In Silico Prediction of Chemical Reactivity and Potential Metabolic Transformations
In silico tools can predict a molecule's likely metabolic fate in the body, which is crucial in drug discovery. eurekaselect.com The metabolism of xenobiotics is primarily carried out by the Cytochrome P450 (CYP) family of enzymes. nih.govmdpi.com For indole-containing compounds, common metabolic pathways include oxidation and dehydrogenation. nih.gov
For this compound, predictive models would likely identify several potential sites of metabolism (SOMs). The indole ring is susceptible to hydroxylation at various positions (e.g., C4, C5, C6, C7), a common reaction catalyzed by CYP isoforms like CYP3A4. nih.gov The butyric acid side chain could undergo ω- or (ω-1)-hydroxylation. Furthermore, the sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone. These computational predictions help to anticipate the formation of metabolites, which may have different biological activities or toxicities compared to the parent compound. nih.gov
Chemical Reactivity and Transformation Studies of 4 1h Indol 3 Ylsulfanyl Butyric Acid
Reactions at the Indole (B1671886) Nitrogen (e.g., N-Alkylation, N-Acylation, N-Sulfonation)
The nitrogen atom of the indole ring in 4-(1H-Indol-3-ylsulfanyl)-butyric acid is a nucleophilic center and can readily participate in various substitution reactions.
N-Alkylation: The indole nitrogen can be alkylated under basic conditions. The reaction typically involves deprotonation of the N-H group using a base, followed by nucleophilic attack on an alkyl halide or another electrophilic alkylating agent. For the closely related compound, 4-(1H-indol-3-yl)butanoic acid, N-alkylation has been successfully performed to synthesize dual-acting agents for benign prostatic hyperplasia. nih.gov This one-pot synthesis, using an ionic liquid like [C₆min]Br as the solvent, significantly improved reaction efficiency compared to traditional methods. nih.gov Chiral phosphoric acids have also been used to catalyze asymmetric N-alkylation of indole derivatives. mdpi.com
N-Acylation: Acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole. This transformation is important as N-acylated indoles are found in many pharmaceutical compounds. beilstein-journals.org While this reaction can be complicated by competing acylation at the C3 position in unsubstituted indoles, the presence of the sulfanyl-butyric acid chain at C3 in the target molecule directs acylation to the nitrogen. Methods for N-acylation often use acylating agents like thioesters in the presence of a base such as cesium carbonate (Cs₂CO₃). beilstein-journals.org This process involves the deprotonation of the indole nitrogen, which then acts as a nucleophile, attacking the thioester to form the N-acylindole product. beilstein-journals.org
N-Sulfonylation: The introduction of a sulfonyl group at the indole nitrogen, or N-sulfonylation, is another key transformation. Indolyl sulfones and sulfonamides are significant structural motifs in medicinal chemistry. The synthesis of these derivatives can be achieved through various catalytic methods. For instance, copper-catalyzed C-S cross-coupling has been used for the 3-sulfonylation of indoles, though this targets the C3 position. researchgate.net More relevant to N-sulfonylation, indole acetic acid has been used as a scaffold to synthesize sulfonate derivatives by reacting an intermediate with substituted sulfonyl chlorides in the presence of triethylamine. rsc.org Electrochemical methods have also been developed for the direct synthesis of indole sulfonic esters from indoles, inorganic sulfites, and alcohols. nih.gov
Below is a table summarizing typical conditions for reactions at the indole nitrogen, based on studies of related indole compounds.
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| N-Alkylation | Alkylating agent (e.g., arylpiperazine linker), Base, Ionic Liquid ([C₆min]Br) | N-alkylated indole | nih.gov |
| N-Acylation | Thioester (e.g., S-methyl butanethioate), Base (Cs₂CO₃), Xylene, 140 °C | N-acylated indole | beilstein-journals.org |
| N-Sulfonylation | Substituted sulfonyl chloride, Triethylamine, Acetonitrile | N-sulfonylated indole | rsc.org |
Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group of this compound is a versatile functional handle for derivatization, primarily through esterification and amidation reactions.
Esterification: This reaction converts the carboxylic acid into an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For example, 4-(1H-indol-3-yl)butanoic acid has been converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of concentrated hydrochloric or sulfuric acid. researchgate.net The reaction is reversible, and an excess of the alcohol is typically used to drive the equilibrium towards the ester product. researchgate.net
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This usually requires the activation of the carboxylic acid, as the amine is a relatively weak nucleophile. Common activating agents include carbodiimides or converting the acid to a more reactive acyl chloride. In a documented synthesis using the analogous indole-3-butyric acid, the acid was treated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in tetrahydrofuran (B95107) to form an activated acylimidazolide intermediate. Subsequent addition of ammonia (B1221849) or a primary/secondary amine yielded the corresponding primary, secondary, or tertiary amide. chemicalbook.com This two-step, one-pot procedure is efficient and proceeds under mild conditions. chemicalbook.com
The table below outlines representative methods for these transformations.
| Reaction Type | Reagents and Conditions | Intermediate/Product | Reference(s) |
| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., conc. HCl), Reflux | Methyl ester | researchgate.net |
| Amidation | 1. 1,1'-Carbonyldiimidazole (CDI), THF; 2. Amine (e.g., Ammonia) | Acylimidazolide intermediate, then Amide | chemicalbook.com |
Reactions at the Sulfanyl (B85325) Moiety (e.g., Oxidation, Nucleophilic Substitution)
The thioether linkage is a key functional group that can undergo specific chemical transformations, most notably oxidation.
Oxidation: The sulfur atom in the sulfanyl group is susceptible to oxidation, which can yield two different products depending on the reaction conditions and the oxidizing agent used. Mild oxidation typically produces the corresponding sulfoxide (B87167), while stronger oxidation leads to the sulfone. This transformation is significant as 3-sulfinyl- and 3-sulfonylindoles are of pharmaceutical interest. nih.gov The oxidation of 3-sulfenylindoles has been successfully achieved to prepare these derivatives. nih.gov Various oxidizing agents can be employed, and polyoxomolybdates have been shown to be highly efficient catalysts for the selective oxidation of thioethers to sulfoxides, achieving high conversion and selectivity at room temperature. rsc.org
Nucleophilic Substitution: While the thioether itself is generally stable, the C-S bond can be cleaved under certain conditions. However, a more common reaction involving the C3 position of indoles is nucleophilic substitution where a leaving group at C3 is displaced. researchgate.netresearchgate.net Direct nucleophilic substitution at the sulfur atom of a thioether is less common than oxidation. The reactivity of thioethers often involves their role as nucleophiles in reactions like alkylation to form sulfonium (B1226848) salts, rather than being attacked by nucleophiles.
Key reactions involving the sulfanyl moiety are summarized below.
| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |
| Mild Oxidation | Mild oxidizing agent (e.g., H₂O₂, m-CPBA) | 4-(1H-Indol-3-ylsulfinyl)-butyric acid (Sulfoxide) | nih.gov |
| Strong Oxidation | Strong oxidizing agent (e.g., excess m-CPBA, KMnO₄) | 4-(1H-Indol-3-ylsulfonyl)-butyric acid (Sulfone) | nih.gov |
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. In unsubstituted indoles, electrophilic aromatic substitution (EAS) overwhelmingly occurs at the C3 position. ic.ac.ukresearchgate.net However, since the C3 position in this compound is already occupied, substitution is directed to other positions on the ring.
The thioether group at C3 is an ortho-, para-directing group due to the ability of the sulfur atom to donate a lone pair of electrons into the ring system via resonance. However, the nucleophilicity of the indole ring often leads to substitution on the pyrrole (B145914) ring rather than the benzene (B151609) ring. The most likely site for substitution becomes the C2 position. Some studies suggest that for 3-substituted indoles, the electrophile may initially add to the C3 position, forming an intermediate that then rearranges to place the electrophile at the C2 position. quimicaorganica.orgdoi.org
A study involving the bromination of 4-(1H-indol-3-yl)butanoic acid using N-bromosuccinimide resulted in the formation of 4-(2-bromo-1H-indol-3-yl)butanoic acid, confirming that substitution occurs at the C2 position. researchgate.net This indicates that even with the C3 position blocked, the pyrrole ring remains the most reactive part of the indole system towards electrophiles.
| Reaction Type | Reagent | Position of Substitution | Product Example | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) | C2 | 4-(2-Bromo-1H-indol-3-ylsulfanyl)-butyric acid (expected) | researchgate.net |
Degradation and Stability Pathways in Various Research Environments
The stability of this compound is influenced by its indole core, the thioether linkage, and the carboxylic acid side chain.
Degradation Pathways: While specific degradation studies on this compound are not widely reported, its degradation can be inferred from studies on similar indole derivatives like indole and indole-3-acetic acid (IAA). Microbial and enzymatic degradation pathways are particularly relevant.
The primary route for indole degradation, both aerobically and anaerobically, involves initial oxidation of the pyrrole ring. frontiersin.orgnih.govresearchgate.net A common pathway proceeds through hydroxylation at the C2 and C3 positions to form intermediates such as oxindole (B195798) and isatin. frontiersin.orgnih.govnih.gov These intermediates then undergo cleavage of the pyrrole ring, often between the C2 and C3 atoms, leading to derivatives of anthranilic acid, which can be further metabolized into central metabolic pathways. frontiersin.orgnih.gov Peroxidase enzymes, in the presence of cofactors like Mn²⁺, have also been shown to oxidize indole-3-propionic and indole-3-butyric acids, suggesting enzymatic pathways for the degradation of the side chain as well. nih.gov The thioether linkage could also be a site for metabolic attack, potentially being oxidized to the sulfoxide or sulfone, which may alter the subsequent degradation of the molecule.
A summary of potential degradation steps is provided below.
| Degradation Step | Key Intermediate(s) | Type of Process | Reference(s) |
| Initial Oxidation of Indole Ring | Oxindole, Isatin | Microbial / Enzymatic | frontiersin.orgnih.govnih.gov |
| Pyrrole Ring Cleavage | Anthranilic acid derivatives | Microbial / Enzymatic | frontiersin.org |
| Side Chain Oxidation | Oxidized side-chain products | Enzymatic (Peroxidase) | nih.gov |
| Sulfanyl Moiety Oxidation | Sulfoxide, Sulfone | Chemical / Metabolic | nih.gov |
Mechanistic Investigations of Biological Activity of 4 1h Indol 3 Ylsulfanyl Butyric Acid and Its Derivatives
Elucidation of Molecular Targets and Binding Mechanisms
Derivatives of indole-3-butyric acid have been identified as potent modulators of several key enzymes, demonstrating the therapeutic potential of this chemical scaffold. The binding mechanisms often involve specific structural features that enhance affinity and selectivity for the target protein.
5-alpha reductase:
A significant body of research has focused on indole (B1671886) derivatives as inhibitors of 5-alpha reductase, an enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Inhibition of this enzyme is a key strategy for treating benign prostatic hyperplasia and androgenic alopecia.
Various indole-3-butyric acid derivatives have demonstrated potent inhibitory activity against rat and human 5-alpha reductase. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed crucial elements for this activity. For instance, one study found that compounds with an ethyl substituent at the β-position of an unsaturated double bond in the linker region showed high potency. nih.gov The compound (Z)-4-{2-[[3-[1-(4,4'-difluorobenzhydryl)indol-5-yl]-2-pentenoyl]amino]phenoxy}butyric acid (KF20405) emerged as a particularly powerful inhibitor, with an IC₅₀ value of 0.48 nM against rat prostatic 5α-reductase, a potency 20 times greater than the reference compound MK-906. nih.govacs.orgdocumentsdelivered.com Further investigations highlighted that a specific spatial arrangement of functional groups on the indole's nitrogen atom and the coplanarity between the benzene (B151609) ring and an amide moiety were critical for enhancing inhibitory effects. acs.org
Aldo-Keto Reductase 1C3 (AKR1C3):
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is another key enzyme in androgen biosynthesis and is highly upregulated in conditions like castrate-resistant prostate cancer. nih.gov It converts weak androgen precursors into potent androgens such as testosterone and DHT. researchgate.net While direct studies on 4-(1H-Indol-3-ylsulfanyl)-butyric acid are unavailable, research on other indole-containing structures, such as the non-steroidal anti-inflammatory drug indomethacin, has established the indole moiety as a viable scaffold for AKR1C3 inhibition. Indomethacin is a potent and selective inhibitor of AKR1C3, with an IC₅₀ value of 100 nM. nih.govacs.org This suggests that indole-butyric acid derivatives could also be designed to target this enzyme, although specific inhibitory data for this compound class is not yet established.
The indole ring is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives have been investigated for their interaction with serotonin receptors. Studies on compounds structurally related to indole-3-butyric acid, such as trans-2-(indol-3-yl)cyclopropylamine derivatives, have shown significant binding affinity for various serotonin receptor subtypes. nih.gov
Specifically, these tryptamine-related compounds displayed high affinity for the 5-HT2C receptor. The 5-fluoro-substituted derivative was the most potent, with a binding affinity (Ki) of 1.9 nM for the 5-HT2C receptor. nih.gov Other research into different indole derivatives has shown moderate to high affinity for 5-HT1A and 5-HT2A receptors. mdpi.com The primary binding interaction typically involves a salt bridge formation between a protonatable nitrogen atom on the ligand's side chain and a conserved aspartate residue (Asp 3.32) within the receptor. mdpi.com While these findings are for compounds with different side chains than butyric acid, they underscore the potential for the indole scaffold of this compound to interact with serotonin receptors.
Investigation of Intracellular Signaling Pathways Modulated by the Compound
The biological effects of a compound are mediated through its influence on intracellular signaling pathways. Derivatives of indole-3-butyric acid have been shown to modulate pathways primarily related to gene expression and cell survival.
As potent histone deacetylase (HDAC) inhibitors, these compounds can induce apoptosis (programmed cell death), which is a crucial mechanism for their anticancer activity. nih.govnih.gov By inhibiting HDACs, these molecules prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and the expression of tumor suppressor genes. In plant systems, indole-3-butyric acid has been shown to induce the production of nitric oxide (NO), a key second messenger molecule, which in turn triggers downstream signaling for developmental processes. nih.gov Furthermore, the inhibition of enzymes like AKR1C3 by related indole compounds is known to affect cancer cell signaling, including the potential to activate the ERK signaling cascade, which is involved in cell proliferation and invasion. nih.gov
Biochemical Pathways Affected by Compound Activity
The activity of this compound derivatives can significantly impact major biochemical pathways, particularly those related to hormone synthesis and epigenetic regulation.
Androgen Biosynthesis: Through the potent inhibition of 5-alpha reductase, these compounds directly disrupt the biochemical pathway that produces dihydrotestosterone (DHT) from testosterone. nih.govacs.org This reduction in DHT levels is the primary biochemical mechanism for their therapeutic effects in androgen-dependent conditions. wikipedia.org
Histone Acetylation: A major finding is the role of indole-3-butyric acid derivatives as inhibitors of histone deacetylases (HDACs). nih.govnih.govtandfonline.com HDACs are crucial enzymes that regulate the epigenome by removing acetyl groups from histone proteins, leading to chromatin compaction and gene silencing. By inhibiting HDACs, these derivatives increase histone acetylation, altering gene expression patterns. This can lead to the reactivation of silenced tumor suppressor genes, providing a powerful mechanism for anticancer activity. tandfonline.com
Auxin Metabolism (in plants): In the context of plant biology, indole-3-butyric acid (IBA) acts as a precursor to the primary auxin, indole-3-acetic acid (IAA), through a peroxisomal β-oxidation process. frontiersin.orgwikipedia.org This conversion pathway is critical for regulating auxin homeostasis, which controls numerous aspects of plant growth and development. ontosight.ai
Cellular Assays for Mechanistic Insights (In Vitro Studies)
In vitro cellular assays are essential for quantifying the potency and clarifying the mechanism of action of bioactive compounds.
Enzyme inhibition assays have been pivotal in characterizing the activity of indole-3-butyric acid derivatives. These studies have yielded specific inhibition constants (IC₅₀ values), which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
For 5-alpha reductase , various derivatives have shown exceptionally low IC₅₀ values, indicating high potency. One of the most active compounds identified, KF20405, displayed an IC₅₀ of 0.48 nM. nih.govdocumentsdelivered.com
As HDAC inhibitors , a lead derivative, referred to as molecule I13, demonstrated potent, nanomolar-level inhibition against several class I HDAC isoforms. nih.govnih.gov In cancer cell-based screening, this molecule showed greater antiproliferative activity than the approved HDAC inhibitor SAHA (Vorinostat) in several human cancer cell lines. nih.gov
The tables below summarize the inhibitory activities of representative indole-3-butyric acid derivatives against these key enzyme targets.
Table 1: 5-alpha Reductase Inhibition by Indole-Butyric Acid Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| KF20405 | Rat Prostatic 5α-reductase | 0.48 ± 0.086 | nih.gov |
| Derivative 16 | Rat Prostatic 5α-reductase | 0.48 | acs.orgdocumentsdelivered.com |
Table 2: Histone Deacetylase (HDAC) Inhibition by Indole-3-Butyric Acid Derivative (I13)
| Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|
| HDAC1 | 13.9 | nih.govnih.gov |
| HDAC3 | 12.1 | nih.govnih.gov |
| HDAC6 | 7.71 | nih.govnih.gov |
Cellular Uptake and Distribution Mechanisms
The precise mechanisms governing the cellular uptake and subsequent intracellular distribution of this compound remain an area of active investigation. Direct studies on this specific compound are limited; however, valuable insights can be extrapolated from research on structurally related indole and butyric acid derivatives. The cellular entry of this molecule is likely a multifaceted process, potentially involving passive diffusion and carrier-mediated transport, influenced by its physicochemical properties.
The lipophilic nature of the indole ring is expected to facilitate passive diffusion across the phospholipid bilayer of the cell membrane. frontiersin.org This process is driven by the concentration gradient of the compound across the membrane. The butyric acid side chain, with its carboxyl group, introduces a degree of polarity. The ionization state of this carboxylic acid, which is dependent on the physiological pH, will significantly impact its ability to passively traverse the cell membrane. The uncharged, protonated form is generally more lipid-soluble and would favor passive diffusion.
In addition to passive diffusion, it is plausible that carrier-mediated transport systems are involved in the cellular uptake of this compound. Structurally similar endogenous compounds, such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), are known to be transported into cells via specific protein transporters. nih.govnih.gov For instance, in plant cells, auxin influx carriers, such as members of the AUX/LAX family of amino acid permeases, actively transport IAA into the cytoplasm. Given the structural resemblance, it is conceivable that analogous transporters in mammalian cells could recognize and facilitate the uptake of this compound. Furthermore, monocarboxylate transporters (MCTs), which are responsible for the transport of short-chain fatty acids like butyrate (B1204436) across cell membranes, may also play a role in the uptake of this compound. nih.gov
Once inside the cell, the distribution of this compound is likely to be influenced by its affinity for intracellular components and organelles. The indole moiety could lead to interactions with various proteins and enzymes within the cytoplasm. researchgate.net The sulfanyl (B85325) linkage introduces a unique chemical feature that could influence its metabolic fate and localization. It is also possible that the compound or its metabolites accumulate in specific subcellular compartments, which would be crucial for its biological activity. The intracellular fate is also tied to metabolic processes; for example, IBA is known to be converted to IAA within peroxisomes in plant cells. nih.gov Whether similar metabolic conversions and compartmentalization occur for this compound in mammalian cells is yet to be determined.
A summary of potential cellular uptake mechanisms is presented in the table below:
| Transport Mechanism | Key Features | Potential Relevance for this compound |
| Passive Diffusion | Movement across the cell membrane down a concentration gradient; favored by lipophilicity. | The lipophilic indole ring likely facilitates this process. The ionization state of the butyric acid moiety is a critical factor. |
| Carrier-Mediated Transport | Involves specific membrane proteins (transporters or permeases) to facilitate entry into the cell. | Possible involvement of auxin-like transporters or monocarboxylate transporters due to structural similarities with IAA, IBA, and butyric acid. nih.govnih.govnih.gov |
Comparative Mechanistic Studies with Related Indole and Sulfanyl-Containing Compounds
To better understand the biological activities of this compound, it is instructive to compare its potential mechanisms of action with those of well-characterized indole-containing and sulfanyl-containing compounds.
Comparison with Indole-3-Acetic Acid (IAA) and Indole-3-Butyric Acid (IBA):
IAA and IBA are plant hormones (auxins) that play critical roles in plant growth and development. nih.govnih.gov In the context of mammalian cells, these compounds have also been investigated for their biological effects, including anti-inflammatory and anti-cancer properties. chula.ac.thnih.gov The transport of IAA and IBA across cell membranes is a well-studied process involving both passive diffusion and active transport by specific carriers. nih.govnih.gov Studies comparing the transport of IAA and IBA have shown differences in their movement and metabolism, with IBA often exhibiting a higher rate of transport in certain systems. researchgate.nethuji.ac.il It is hypothesized that the butyric acid side chain of IBA may allow for recognition by a different or broader set of transporters compared to the acetic acid side chain of IAA. The presence of the butyric acid moiety in this compound suggests that its transport characteristics might share similarities with IBA.
The biological activities of IAA and IBA are often linked to their ability to modulate gene expression and cellular signaling pathways. For instance, IAA has been shown to influence intracellular signaling in fungi. nih.gov The introduction of a sulfanyl linkage at the 3-position of the indole ring in this compound represents a significant structural modification compared to IAA and IBA. This thioether bond could alter the electronic properties of the indole ring and introduce a potential site for metabolic reactions, such as oxidation, which could lead to different biological activities or a modified pharmacological profile.
Comparison with other 3-Substituted Indoles:
The 3-position of the indole ring is a common site for substitution in a vast array of biologically active molecules. chemijournal.com Compounds with various substituents at this position exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. documentsdelivered.commdpi.com The nature of the substituent at the 3-position is a key determinant of the compound's biological activity and mechanism of action. For example, some 3-substituted indoles act as inhibitors of specific enzymes or as modulators of protein-protein interactions. nih.gov The 3-ylsulfanyl-butyric acid moiety of the title compound positions it within this diverse class of molecules. The thioether linkage is a feature found in several bioactive compounds and can be crucial for their interaction with biological targets. researchgate.net
Comparison with Sulfanyl-Containing Compounds:
The sulfanyl (-S-) group is present in numerous biologically important molecules, including the amino acid cysteine and various therapeutic agents. The sulfur atom in a sulfanyl linkage can exist in different oxidation states, which can dramatically influence the molecule's reactivity and biological function. For instance, sulfonylureas, which contain a sulfonyl group (-SO2-), are a class of drugs used to treat diabetes by modulating ion channel activity. nih.govsemanticscholar.org While this compound contains a sulfide (B99878) (thioether) linkage, it is conceivable that in vivo metabolic oxidation could convert it to a sulfoxide (B87167) or sulfone, potentially altering its biological activity. The presence of the sulfur atom also increases the compound's potential to interact with metal ions and to participate in redox reactions within the cell.
A comparative overview of these related compounds is provided in the table below:
| Compound Class | Key Structural Feature | Known Biological/Mechanistic Aspects | Potential Relevance for this compound |
| Indole-3-Acetic Acid (IAA) | Indole ring with an acetic acid side chain at the 3-position. | Plant hormone, involved in cell growth and development. Transported by specific carriers. nih.govnih.gov | The indole-3-carboxylic acid core is a shared feature, suggesting potential overlap in transporter recognition and general biological effects. researchgate.netmdpi.com |
| Indole-3-Butyric Acid (IBA) | Indole ring with a butyric acid side chain at the 3-position. | Plant hormone, often a more potent root initiator than IAA. Transported by specific carriers, sometimes more efficiently than IAA. researchgate.nethuji.ac.il | The butyric acid side chain is a direct structural parallel, suggesting similar transport mechanisms and potential for conversion to active metabolites. |
| Other 3-Substituted Indoles | Diverse substituents at the 3-position of the indole ring. | Exhibit a wide range of pharmacological activities (e.g., anti-inflammatory, anticancer) by targeting various enzymes and receptors. chemijournal.comdocumentsdelivered.commdpi.com | The 3-ylsulfanyl-butyric acid moiety places the compound in this class, with the specific substituent determining its unique biological profile. |
| Sulfonylureas | Contain a sulfonyl group (-SO2-). | Act as inhibitors of ATP-sensitive potassium channels, leading to insulin (B600854) release. nih.govsemanticscholar.org | While structurally different (sulfide vs. sulfonyl), it highlights the importance of the sulfur oxidation state in determining biological activity. Metabolic oxidation of the sulfanyl group could occur. |
Structure Activity Relationship Sar Studies of 4 1h Indol 3 Ylsulfanyl Butyric Acid Analogues
Systematic Structural Modifications and Their Impact on Biological Interaction
The indole (B1671886) ring is a common scaffold in medicinal chemistry, and its modification is a key strategy in optimizing the biological activity of indole-containing compounds. In the context of analogues of 4-(1H-indol-3-ylsulfanyl)-butyric acid, substitutions on the indole ring can significantly impact efficacy and selectivity.
Research on related indole-3-butyric acid derivatives has shown that substitution at the N-1 position of the indole ring can profoundly influence biological activity. For instance, in a study of indole-3-butyric acid derivatives as histone deacetylase (HDAC) inhibitors, various substituents were introduced at the N-1 position. The nature of this substituent was found to be a critical determinant of inhibitory potency. nih.gov
A series of N-substituted indole-3-butyric acid analogues demonstrated that the introduction of a benzyl (B1604629) group at the N-1 position, as seen in 4-(1-benzyl-1H-indol-3-yl)-butyric acid, can be a starting point for further optimization. Modifications to this benzyl group, such as the addition of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties of the indole ring and its interaction with biological targets. For example, derivatives with fluoro, chloro, and trifluoromethyl substituents on the benzyl ring have been synthesized and evaluated, indicating that these modifications can lead to varied biological responses. nih.gov
Furthermore, the position of substituents on the indole ring itself is a critical factor. Studies on other classes of indole derivatives have consistently shown that the location of a substituent (e.g., at the 4, 5, 6, or 7-position) can drastically alter the compound's activity. While specific data for this compound is limited, general principles from related indole compounds suggest that even minor changes, such as the placement of a halogen or a methoxy (B1213986) group, can lead to significant differences in biological outcomes. nih.gov
| Compound | N-1 Substituent | Observed Activity |
|---|---|---|
| I1a | -H | Base Compound |
| I2a | -CH2-Ph | Serves as a template for further modification. |
| I3a | -CH2CH3 | Demonstrates the effect of a small alkyl substituent. |
| I4a | -CH2-(4-CF3-Ph) | Introduces a strong electron-withdrawing group. |
| I7a | -CH2-(3-F-Ph) | Introduces a halogen substituent at the meta position. |
| I8a | -CH2-(3-Br-Ph) | Investigates the effect of a larger halogen at the meta position. |
| I13a | -CH3 | Shows high activity in certain biological assays. |
For instance, converting the terminal carboxylic acid to an amide or an ester can significantly affect the compound's polarity, hydrogen bonding capacity, and ultimately its biological activity. In the development of indole-3-butyric acid-based HDAC inhibitors, the carboxylic acid was converted to a hydroxamic acid via an amide linkage to a benzamide (B126) scaffold. This transformation was crucial for achieving high potency, as the hydroxamic acid group is a known zinc-binding motif in the active site of HDAC enzymes. nih.gov
The length of the alkyl chain is another critical parameter. While the parent compound has a four-carbon chain (butyric acid), analogues with shorter (propionic, acetic) or longer (pentanoic, hexanoic) chains would likely exhibit different biological profiles due to altered spatial orientation and flexibility.
| Compound | Chain Modification | Functional Group | Rationale/Observed Effect |
|---|---|---|---|
| I1a | - (CH2)3COOH | Carboxylic Acid | Parent compound, serves as a synthetic precursor. |
| I1b | - (CH2)3CONH-Ph-COOCH3 | Methyl Ester | Intermediate for the synthesis of hydroxamic acids. |
| I1c | - (CH2)3CONH-Ph-CONHNH2 | Hydrazide | Investigates the effect of a different terminal functional group. |
| I1 | - (CH2)3CONH-Ph-CONHOH | Hydroxamic Acid | Significant increase in HDAC inhibitory activity. |
The sulfanyl (B85325) (-S-) linkage is a key structural feature of this compound. Its position at the 3-position of the indole ring is significant, as this is a common site for electrophilic substitution and a region of high electron density. Altering this linkage, for example, by oxidizing the sulfur to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-), would substantially change the geometry, polarity, and hydrogen-bonding capabilities of the molecule. Such modifications are known to have a profound impact on the biological activity of related sulfur-containing compounds.
Furthermore, the position of the sulfanyl-butyric acid moiety on the indole ring is critical. While the 3-substituted isomer is the focus, the synthesis and evaluation of 2-, 4-, 5-, 6-, or 7-substituted analogues would provide valuable SAR data. The electronic and steric environment at each position of the indole ring is unique, and thus, the position of this side chain would dictate the molecule's preferred conformation and its ability to fit into a specific binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, QSAR studies can provide predictive models for designing new, more potent derivatives.
A QSAR study on a series of 4-(1-benzoylindol-3-yl) butyric acid derivatives, which are structurally similar to the target compound, was conducted to predict their inhibitory activity. researchgate.net This study utilized Multiple Linear Regression (MLR) to develop a model based on various molecular descriptors. The resulting QSAR model had a correlation coefficient of 0.75, indicating a reasonably good correlation between the structural features and the biological activity. researchgate.net Such models can identify key physicochemical properties, such as electronic, steric, and hydrophobic features, that are critical for activity.
In a broader context, 2D-QSAR and 3D-QSAR studies on various indole derivatives have been successful in building predictive models for different biological activities, including antioxidant and enzyme inhibitory effects. nih.govmdpi.com These studies often highlight the importance of specific descriptors related to molecular shape, electronic properties, and lipophilicity in determining the biological potency of the compounds.
Conformational Analysis in SAR Elucidation
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand how these conformations relate to its biological function.
For this compound and its analogues, the flexibility of the butyric acid chain and the rotational freedom around the C-S bond allow the molecule to adopt multiple conformations. The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the target protein. Understanding these preferred conformations is essential for rational drug design. While specific conformational analysis studies on this compound are not widely reported, the principles of conformational analysis are broadly applied in the study of flexible molecules to understand their SAR. mdpi.com
Pharmacophore Modeling for Rational Ligand Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. A pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify new potential ligands.
For a series of active this compound analogues, a pharmacophore model could be developed based on their common structural features and their observed biological activities. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
A study on indole and isatin derivatives as antiamyloidogenic agents successfully generated a pharmacophore hypothesis that could distinguish between active and inactive compounds. mdpi.com This pharmacophore model, combined with a 3D-QSAR analysis, provided valuable insights into the physicochemical features correlated with the biological activity. mdpi.com Such an approach could be applied to this compound derivatives to guide the design of new compounds with improved potency and selectivity.
Future Research Directions and Unexplored Avenues for 4 1h Indol 3 Ylsulfanyl Butyric Acid
Exploration of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry continually provides new tools for the efficient and environmentally conscious construction of complex molecules. For 4-(1H-Indol-3-ylsulfanyl)-butyric acid, future research should prioritize the development of novel and sustainable synthetic strategies. Current approaches may rely on traditional methods that can be resource-intensive and generate significant waste.
Future synthetic explorations could focus on:
Catalytic C-S Bond Formation: Investigating the use of transition-metal catalysts or organocatalysts for the direct thiolation of the indole (B1671886) nucleus with 4-mercaptobutyric acid or its derivatives. This could offer a more atom-economical and milder alternative to classical methods. For instance, molecular iodine has been shown to be an inexpensive and effective catalyst for the direct thiolation of indoles with thiols, utilizing air as a green oxidant. researchgate.netresearchgate.net
Flow Chemistry: The implementation of continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate scalability. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents.
Biocatalysis: The use of enzymes to catalyze the key bond-forming steps could offer unparalleled selectivity and sustainability. The identification or engineering of enzymes capable of performing the desired transformation would be a significant step forward.
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Catalytic C-S Bond Formation | High atom economy, mild reaction conditions, potential for asymmetric synthesis. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging. |
| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions. | Enzyme discovery and engineering, substrate scope limitations. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Interaction Studies
Understanding the molecular interactions of this compound with its biological targets is paramount to elucidating its mechanism of action. Future research should leverage advanced spectroscopic and imaging techniques to study these interactions in real-time and within a cellular context.
Promising techniques include:
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the compound with purified target proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify the binding epitope of the compound on its target.
Super-Resolution Microscopy: Techniques like STED and PALM can visualize the subcellular localization of fluorescently labeled derivatives of the compound, providing insights into its distribution and target engagement within living cells.
Förster Resonance Energy Transfer (FRET): To monitor the proximity and interaction between the compound and its target protein in real-time within a cellular environment.
Computational methods, such as Density Functional Theory (DFT), can be used to predict and analyze the spectroscopic properties of the molecule, aiding in the interpretation of experimental data. biointerfaceresearch.com The absorption and fluorescence spectra of indole derivatives are well-documented and can serve as a basis for developing fluorescent probes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.netmdpi.commdpi.com For this compound, these computational tools can be employed to:
Develop Quantitative Structure-Activity Relationship (QSAR) models: By analyzing a dataset of structurally related compounds and their biological activities, ML algorithms can build predictive models to guide the design of more potent and selective analogs. mdpi.com
De Novo Drug Design: Generative deep learning models can be trained on large chemical databases to propose novel molecular structures with desired properties, including improved binding affinity, and optimized pharmacokinetic profiles. mdpi.com
Predict ADMET Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with a higher probability of success in clinical development. youtube.com
The application of various ML algorithms in drug discovery is summarized in the following table:
| Machine Learning Algorithm | Application in Drug Discovery |
| Random Forest | QSAR modeling, target prediction. nih.gov |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds, QSAR. nih.gov |
| Deep Neural Networks (DNN) | De novo drug design, prediction of bioactivity and ADMET properties. mdpi.com |
| Convolutional Neural Networks (CNN) | Analysis of cellular imaging data, prediction of protein-ligand binding sites. mdpi.com |
Investigation of Epigenetic Modulation or Other Emerging Biological Mechanisms
The indole nucleus is a privileged scaffold in medicinal chemistry and is present in many natural products with diverse biological activities. Several indole-containing compounds have been identified as modulators of epigenetic pathways. nih.govsci-hub.senih.govfrontiersin.org Future research should explore the potential of this compound to act as an epigenetic modulator.
This investigation could involve:
Screening against key epigenetic enzymes: Assessing the inhibitory or activating effects of the compound on enzymes such as histone deacetylases (HDACs), histone acetyltransferases (HATs), DNA methyltransferases (DNMTs), and histone demethylases.
Cell-based assays: Evaluating the impact of the compound on global histone modification levels and DNA methylation status in relevant cell lines.
Gene expression analysis: Using techniques like RNA-sequencing to identify changes in gene expression patterns induced by the compound, which may be indicative of epigenetic regulation.
The interaction of indoles with DNA can also influence epigenetic modifications by altering DNA stability and the accessibility of chromatin to modifying enzymes. mdpi.com
Development of Advanced Analytical Methods for Detection and Quantification in Complex Research Samples
To facilitate preclinical and potentially clinical studies, the development of sensitive and robust analytical methods for the detection and quantification of this compound in complex biological matrices is essential.
Future research in this area should focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Developing and validating a highly sensitive and selective LC-MS/MS method for the quantification of the compound in plasma, tissues, and other biological fluids.
Immunoassays: The development of specific antibodies against the compound could enable the creation of high-throughput immunoassays, such as ELISA, for rapid screening and quantification.
Biosensors: The design of novel biosensors, potentially based on electrochemical or optical detection principles, could allow for the real-time monitoring of the compound's concentration in vitro or even in vivo.
The establishment of such analytical methods is a critical step in understanding the pharmacokinetics and pharmacodynamics of this compound, which is vital for its progression as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
